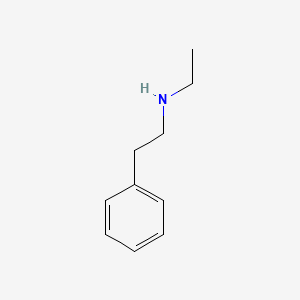

N-Ethyl-2-phenylethanamine

Descripción general

Descripción

“N-Ethyl-2-phenylethanamine” is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.2328 .

Synthesis Analysis

While specific synthesis methods for “N-Ethyl-2-phenylethanamine” were not found in the search results, a review on 2-phenethylamines in medicinal chemistry provides insights into the presence and role of similar compounds in medicinal chemistry .Molecular Structure Analysis

“N-Ethyl-2-phenylethanamine” contains a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

“N-Ethyl-2-phenylethanamine” is a yellow to colorless oil . Other physical and chemical properties such as boiling point, melting point, density, specific gravity, refractive index, and solubility were not found in the search results .Aplicaciones Científicas De Investigación

- Background : The 2-phenethylamine motif is widely present in nature, ranging from simple open-chain structures to more complex polycyclic arrangements. Endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain this motif and play critical roles in dopaminergic neurons, affecting voluntary movement, stress, and mood .

- Therapeutic Targets : Researchers have explored open-chain, flexible alicyclic amine derivatives of 2-phenethylamine in key therapeutic targets. These compounds serve as medicinal chemistry hits and screening compounds .

- Bioactive Compounds : Naturally occurring alkaloids, such as morphine, (S)-reticuline, and berberine, incorporate the 2-phenethylamine unit, forming more complex cyclic frameworks. Additionally, some alkaloids with this moiety have been used recreationally as “designer drugs” but are also associated with drug abuse-related conditions .

- Trace Amine-Associated Receptor 1 (TAAR1) : TAAR1 plays a role in neurotransmitter regulation and may interact with N-EPEA .

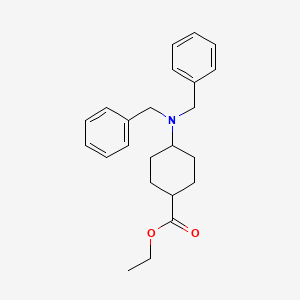

- N-EPEA and its derivatives have been explored as coupling partners in direct catalytic asymmetric reactions. For instance, N-methyl-N-benzyl-1-phenylethylamine has been synthesized with excellent yield and enantioselectivity .

Medicinal Chemistry

Receptor Binding and Selectivity

Catalytic Asymmetric Synthesis

Safety and Hazards

Direcciones Futuras

While specific future directions for “N-Ethyl-2-phenylethanamine” were not found in the search results, a review on 2-phenethylamines in medicinal chemistry suggests that future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

Mecanismo De Acción

Target of Action

N-Ethyl-2-phenylethanamine, also known as Phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the modulation of neurotransmitter systems, particularly the release of norepinephrine and dopamine .

Biochemical Pathways

Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , semicarbazide-sensitive amine oxidases (SSAOs) AOC2 and AOC3 , phenylethanolamine N-methyltransferase (PNMT) , aralkylamine N-acetyltransferase (AANAT) , and flavin-containing monooxygenase 3 (FMO3) .

Pharmacokinetics

The pharmacokinetic properties of Phenethylamine involve its metabolism primarily by MAO-B . Other enzymes involved include MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The compound has a short half-life, with exogenous Phenethylamine having a half-life of 5-10 minutes and endogenous Phenethylamine having a half-life of approximately 30 seconds . It is excreted renally (through the kidneys) .

Result of Action

The molecular and cellular effects of Phenethylamine’s action involve the modulation of neurotransmitter systems. It acts as a central nervous system stimulant, influencing voluntary movement, stress, and mood . It also has a role in dopaminergic neurons, which are critical for these functions .

Action Environment

The action, efficacy, and stability of Phenethylamine can be influenced by various environmental factors. For instance, its significant concentrations to reach the brain, the dosage must be higher than for other methods of administration . This is due to a significant amount of orally ingested Phenethylamine being metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .

Propiedades

IUPAC Name |

N-ethyl-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHOHPONCSKXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344265 | |

| Record name | N-Ethyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22002-68-2 | |

| Record name | N-Ethyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)